molecular formula C20H17ClN4O5S2 B2366456 Methyl 4-(2-((5-(5-chloro-2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 896027-01-3

Methyl 4-(2-((5-(5-chloro-2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No. B2366456
CAS RN: 896027-01-3
M. Wt: 492.95
InChI Key: QFXQFZKYDCOYDK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the benzoate group could potentially undergo reactions typical of esters, such as hydrolysis. The thiadiazol group might participate in reactions typical of heterocyclic compounds .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Approaches

The compound has been involved in synthesis studies focusing on developing novel compounds with potential biological activities. For instance, studies have explored the synthesis of metabolites of metoclopramide, demonstrating complex synthetic pathways and the detection of these compounds in biological samples such as human urine (Maurich, De Amici, & De Micheli, 1994). Another study highlighted the synthesis of 4-thiazolidinones containing a benzothiazole moiety, indicating potential anticancer activity (Havrylyuk et al., 2010).

Structural Properties and Analysis

Research on the structural properties and selective recognition of similar compounds has been conducted, providing insights into their potential applications in medicinal chemistry and materials science. For example, the synthesis of novel Schiff bases derived from 1,3,4-thiadiazole compounds was investigated for their antiproliferative and antimicrobial properties, along with detailed structural analysis (Gür et al., 2020).

Potential Applications

Anticancer Activity

Several studies have explored the potential anticancer applications of compounds with similar structural features. The antitumor screening of novel 4-thiazolidinones highlighted significant activity against various cancer cell lines, suggesting a promising avenue for future cancer therapy research (Havrylyuk et al., 2010).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically discussed in the context of pharmaceuticals or biologically active compounds. Without specific information about any biological activity of this compound, it’s not possible to discuss a mechanism of action .

Safety and Hazards

Safety data sheets (SDS) provide information about the hazards of a chemical and the associated safety precautions. An SDS for this specific compound was not found in the search results .

Future Directions

Future research on this compound could involve elucidating its synthesis and characterizing its physical and chemical properties. If it shows biological activity, studies could be conducted to determine its mechanism of action .

properties

IUPAC Name

methyl 4-[[2-[[5-[(5-chloro-2-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O5S2/c1-29-15-8-5-12(21)9-14(15)17(27)23-19-24-25-20(32-19)31-10-16(26)22-13-6-3-11(4-7-13)18(28)30-2/h3-9H,10H2,1-2H3,(H,22,26)(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXQFZKYDCOYDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-((5-(5-chloro-2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

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